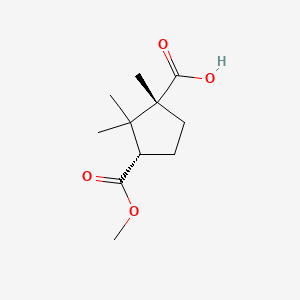

Methyl camphorate, (+)-

Description

Context within the Scope of Bornane Monoterpenoids

(+)-Methyl camphorate is structurally classified as a bornane monoterpenoid. core.ac.uk Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units. The bornane skeleton is a bicyclic framework, specifically a 1,7,7-trimethylbicyclo[2.2.1]heptane system. wikipedia.orgresearchgate.net This rigid, bridged ring system is the fundamental structure of camphor (B46023). cymitquimica.comnih.gov

Camphor itself is a bicyclic monoterpene ketone. cymitquimica.comnih.gov The chemical modification of camphor, such as its oxidation to camphoric acid, leads to a variety of derivatives that retain the core bornane structure or a closely related cyclopentane (B165970) framework resulting from ring-opening of the bicyclic system. (+)-Methyl camphorate is derived from (+)-camphoric acid, which is obtained through the oxidation of (+)-camphor. researchgate.net Therefore, (+)-methyl camphorate is a direct descendant of the bornane monoterpenoid family, inheriting the stereochemical information of its natural precursor.

Academic Significance of Chiral Camphor Derivatives

The academic significance of camphor and its derivatives is primarily rooted in their application in asymmetric synthesis. researchgate.net Camphor is an inexpensive and readily available natural product that exists in two enantiomeric forms, (1R)-(+)-camphor and (1S)-(-)-camphor. wikipedia.orgcdnsciencepub.com This availability makes it a valuable starting material in the "chiral pool," which consists of enantiomerically pure compounds from natural sources used for the synthesis of other chiral molecules. researchgate.net

Camphor derivatives have been extensively developed and utilized as:

Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a synthetic scheme to guide a chemical reaction to produce a specific stereoisomer. After the desired stereoselective transformation, the auxiliary can be removed and often recovered for reuse. The Oppolzer camphor sultam is a classic example of such an auxiliary.

Chiral Ligands: Camphor-based molecules can be designed to coordinate with metal catalysts. The resulting chiral metal complexes can then catalyze a wide range of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions, with high enantioselectivity. core.ac.uk

Chiral Starting Materials: The entire camphor skeleton can be used as a scaffold to build more complex, enantiomerically pure target molecules, including natural products and pharmaceuticals. cdnsciencepub.com Methods exist for the functionalization of camphor at various positions, including C-3, C-5, C-8, C-9, and C-10, allowing for diverse synthetic transformations. cdnsciencepub.com

The rigid bicyclic structure of many camphor derivatives provides a well-defined steric environment, which is crucial for inducing high stereoselectivity in chemical reactions.

Historical and Current Perspectives in Chemical Research on Methylated Camphor Analogs

Historically, research into methylated camphor analogs includes early 20th-century reports on the synthesis of simple esters like methyl camphorate. nih.gov These early studies focused on the basic preparation and characterization of such compounds.

Modern research has delved much deeper into the stereochemical aspects of methylated camphor derivatives. A significant area of investigation has been the stereoselectivity of methylation at the C-3 position of the camphor skeleton. It has been found that the kinetic methylation of camphor with methyl iodide typically yields the 3-exo-methyl derivative as the major product, contrary to what might be expected based on steric hindrance. nih.gov Subsequent equilibration under acidic or basic conditions can then favor the formation of the thermodynamically more stable 3-endo-methyl isomer. nih.gov This control over stereochemistry is vital for the use of these compounds in targeted synthesis.

Detailed research findings on the methylation of camphor derivatives have been documented, providing valuable data for synthetic chemists.

Stereoselective Methylation of Camphor Derivatives

| Substrate | Reaction Conditions | Product Ratio (exo:endo) | Reference |

|---|---|---|---|

| (+)-Camphor | LDA, MeI, THF, 0°C | ~4:1 | nih.gov |

| (+)-9-Bromocamphor | LDA, MeI, THF, 0°C | ~1.7:1 | nih.gov |

| (+)-9,10-Dibromocamphor | LDA, MeI, THF, 0°C | ~1.7:1 | nih.gov |

Current research continues to explore camphor derivatives for various applications. While specific academic applications of (+)-methyl camphorate itself are not widely documented in high-impact literature, related methylated cyclopentane derivatives are utilized as chiral building blocks. For instance, 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is noted for its use in the synthesis of complex molecules such as dachachronic acids and desulfated boophiline (B1247276) derivatives. This highlights the ongoing relevance of methylated camphor-derived structures in the synthesis of novel and potentially bioactive compounds. The development of new synthetic routes and applications for camphor derivatives, including various esters and methylated analogs, remains an active field of chemical research.

Compound Data

Properties of (+)-Methyl Camphorate

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (1R,3S)-3-(methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | wikipedia.org |

| Synonyms | Methyl camphorate, (+)- | wikipedia.org |

| CAS Number | 29607-02-1 | wikipedia.org |

| Molecular Formula | C₁₁H₁₈O₄ | wikipedia.org |

| Molecular Weight | 214.26 g/mol | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14/h7H,5-6H2,1-4H3,(H,13,14)/t7-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNNTVXOZWMVGX-HQJQHLMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@H](C1(C)C)C(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29607-02-1 | |

| Record name | Methyl camphorate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029607021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL CAMPHORATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0ZVS444U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Enzymatic Biotransformations Relevant to Methylated Camphor Compounds

Isoprenoid Biosynthesis: Foundations for Camphor (B46023) Production

All isoprenoids, including camphor, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). acs.orgfrontiersin.orgresearchgate.net In plants, two distinct and compartmentalized pathways are responsible for producing these essential building blocks: the Methylerythritol Phosphate (MEP) pathway and the Mevalonate (MVA) pathway. acs.orgfrontiersin.orgresearchgate.netresearchgate.net

Methylerythritol Phosphate (MEP) Pathway Contribution

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, operates within the plastids of plant cells. researchgate.netnih.gov It is the primary source of IPP and DMAPP for the biosynthesis of monoterpenes (C10), such as camphor, as well as diterpenes (C20) and tetraterpenes (C40). researchgate.netnih.govacs.org The pathway commences with the condensation of glyceraldehyde-3-phosphate (G3P) and pyruvate, both products of primary metabolism. researchgate.netnih.gov This initial reaction is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). Through a series of subsequent enzymatic steps, 1-deoxy-D-xylulose-5-phosphate is converted into IPP and DMAPP. nih.gov The MEP pathway is essential for producing the precursors for a vast array of plant compounds, including chlorophylls, carotenoids, and the monoterpenes that constitute many essential oils. nih.gov

Mevalonate (MVA) Pathway and Precursor Formation

The Mevalonate (MVA) pathway is located in the cytosol of plant cells. researchgate.netwikipedia.org This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), a key regulatory step. acs.org Subsequent phosphorylation and decarboxylation reactions convert mevalonic acid into IPP. The MVA pathway is primarily responsible for synthesizing the precursors for sesquiterpenes (C15), triterpenes (C30), sterols, and brassinosteroids. researchgate.netnih.gov While the MEP pathway is the main contributor of precursors for camphor biosynthesis, some crosstalk and exchange of IPP between the plastids and the cytosol can occur, though it is often limited. nih.gov

Enzymatic Catalysis in Camphor Biosynthesis and Modification

Following the synthesis of IPP and DMAPP via the MEP pathway, the assembly of the camphor skeleton is initiated. This involves the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 intermediate, geranyl diphosphate (GPP). researchgate.netrsc.org This reaction serves as the entry point for all monoterpene biosynthesis.

Bornyl Diphosphate Synthase Activity

The first committed step in the biosynthesis of (+)-camphor is the cyclization of GPP, catalyzed by the enzyme (+)-bornyl diphosphate synthase (BPPS). frontiersin.orgresearchgate.net This monoterpene synthase facilitates a complex intramolecular cyclization of the linear GPP molecule to form the bicyclic structure of (+)-bornyl diphosphate. frontiersin.orgresearchgate.net The activity of this enzyme is a critical determinant for the production of camphor and related monoterpenes. frontiersin.org A subsequent hydrolysis step, carried out by a phosphatase, removes the diphosphate group to yield (+)-borneol. wikipedia.org Genes encoding BPPS have been identified and characterized from various plant species, including Artemisia annua and Cinnamomum burmanni, and synthases for both (+) and (-) enantiomers have been discovered. frontiersin.orgwikipedia.orgnih.gov

| Enzyme | Substrate | Product | Organism Example | Reference |

| (+)-Bornyl Diphosphate Synthase (BPPS) | Geranyl Diphosphate (GPP) | (+)-Bornyl Diphosphate | Salvia officinalis, Lavandula angustifolia | researchgate.netnih.gov |

| (-)-Bornyl Diphosphate Synthase | Geranyl Diphosphate (GPP) | (-)-Bornyl Diphosphate | Blumea balsamifera | nih.gov |

Borneol Dehydrogenase and Oxidation Mechanisms

The final step in the biosynthesis of camphor is the oxidation of borneol. This reaction is catalyzed by borneol dehydrogenase (BDH), an enzyme that converts the hydroxyl group of borneol into the ketone group of camphor. researchgate.netresearchgate.netmdpi.com This dehydrogenase utilizes NAD⁺ or NADP⁺ as a cofactor to facilitate the oxidation. BDH enzymes can exhibit stereoselectivity, with specific enzymes preferentially acting on either (+)-borneol or (-)-borneol, leading to the formation of the corresponding camphor enantiomer. nih.govwikipedia.org This enzymatic step completes the primary biosynthetic pathway to camphor in plants. researchgate.net

| Enzyme | Substrate | Product | Cofactor | Organism Example | Reference |

| (+)-Borneol Dehydrogenase | (+)-Borneol | (+)-Camphor | NAD⁺/NADP⁺ | Salvia officinalis | nih.gov |

| (-)-Borneol Dehydrogenase | (-)-Borneol | (-)-Camphor | NAD⁺/NADP⁺ | Tanacetum vulgare | nih.gov |

Cytochrome P450 Systems in Regioselective Hydroxylation

Beyond its biosynthesis, camphor can undergo further enzymatic modifications, particularly hydroxylation reactions catalyzed by Cytochrome P450 monooxygenases. A well-studied example is the bacterial enzyme Cytochrome P450cam (CYP101A1) from Pseudomonas putida, which is involved in camphor catabolism. acs.orgnih.gov This enzyme performs a highly specific regioselective and stereoselective hydroxylation of (+)-camphor at the 5-exo position to produce 5-exo-hydroxycamphor. acs.orgnih.gov The reaction mechanism is known as the "oxygen rebound" mechanism. It involves the activation of molecular oxygen by the heme iron center of the enzyme to form a potent oxidizing species called Compound I. acs.orgnih.govacs.org This reactive intermediate abstracts a hydrogen atom from the C5 position of camphor, followed by the "rebound" of a hydroxyl group onto the resulting carbon radical, yielding the hydroxylated product. nih.gov This regioselective hydroxylation demonstrates the capacity of P450 systems to functionalize specific positions on the camphor scaffold.

Other Modifying Enzymes (e.g., Methyltransferases)

The structural diversity of terpenoids, including camphor and its derivatives, is significantly expanded through the action of various modifying enzymes. These enzymes catalyze reactions such as hydroxylation, dehydrogenation, glycosylation, and methylation, tailoring the properties and biological activities of the parent molecule. Among these, methyltransferases play a crucial role in the biosynthesis of methylated camphor compounds by catalyzing the transfer of a methyl group to a suitable acceptor molecule.

Methylation in plant secondary metabolism is a widespread phenomenon, contributing to the vast array of natural products. This process is primarily catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which are classified based on the atom that accepts the methyl group (O, N, C, S, or Se). In the context of methylated camphor compounds, O-methyltransferases (OMTs) are of particular interest as they target hydroxyl groups, including the hydroxyl moiety of a carboxyl group, to form methyl esters.

While the direct enzymatic synthesis of (+)-Methyl camphorate has not been extensively detailed in published research, the biosynthetic logic points towards the action of a carboxyl methyltransferase (CMT), a subgroup of OMTs. These enzymes are known to methylate the hydroxyl oxygen of carboxylic acids, leading to the formation of volatile methyl esters in plants.

The proposed biosynthetic pathway for (+)-Methyl camphorate would therefore involve the enzymatic conversion of camphoric acid, a dicarboxylic acid derivative of camphor. A specific carboxyl methyltransferase would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the carboxyl groups of camphoric acid, resulting in the formation of (+)-Methyl camphorate and S-adenosyl-L-homocysteine (SAH).

This enzymatic esterification is a key step in the generation of a diverse range of volatile organic compounds in plants, which play roles in defense, pollination, and other ecological interactions. The SABATH family of methyltransferases, for instance, is a well-characterized group of plant enzymes responsible for the methylation of various small molecules, including salicylic (B10762653) acid and jasmonic acid, which bear carboxyl groups. It is plausible that a yet-to-be-identified member of this or a similar methyltransferase family is responsible for the methylation of camphoric acid in organisms that produce (+)-Methyl camphorate.

The table below summarizes the key components involved in the putative enzymatic methylation of camphoric acid.

| Component | Role |

| Substrate | Camphoric acid |

| Enzyme Class | O-Methyltransferase (OMT) |

| Specific Enzyme | Carboxyl Methyltransferase (CMT) |

| Methyl Donor | S-adenosyl-L-methionine (SAM) |

| Product | (+)-Methyl camphorate |

| Byproduct | S-adenosyl-L-homocysteine (SAH) |

Further research, including genome mining and biochemical characterization of enzymes from camphor-producing organisms, is necessary to identify and characterize the specific methyltransferase responsible for the biosynthesis of (+)-Methyl camphorate. Such studies would provide a more complete understanding of the metabolic pathways leading to the diverse array of methylated camphor compounds found in nature.

Theoretical and Computational Investigations of + Methyl Camphorate Molecular Behavior

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical aspect of understanding the three-dimensional structures that a molecule can adopt and the energetic factors that govern their preferences. For (+)-Methyl camphorate, computational methods provide deep insights into its conformational landscape, revealing the rotational barriers of its methyl groups and identifying its most stable conformers.

The rotation of methyl (CH₃) groups within a molecule is not entirely free but is hindered by an energy barrier. This barrier arises from steric and electronic interactions with neighboring atoms. Computational electronic structure calculations are employed to determine the heights of these rotational barriers. These calculations can estimate both the intramolecular and intermolecular contributions to the barrier heights. nih.gov

For molecules in a crystalline solid state, the local environment can significantly influence these rotational barriers. nih.gov The interactions with surrounding molecules in a crystal lattice can either increase or decrease the rotational barrier compared to an isolated molecule. nih.gov Computational models can simulate these crystal environments to provide a more accurate picture of methyl group dynamics in the solid state. nih.govresearchgate.net

The energy required for a methyl group to rotate can be quantified as a rotational barrier. For instance, in propane, the barrier to rotation is approximately 14 kJ/mol (3.4 kcal/mol). libretexts.org This is slightly higher than in ethane (B1197151) (12 kJ/mol) due to an additional hydrogen-methyl interaction in the eclipsed conformation. libretexts.org The energy cost of an eclipsing H ⟷ CH₃ interaction has been estimated to be around 6.0 kJ/mol (1.4 kcal/mol). libretexts.org

A molecule can exist in various spatial arrangements called conformers, which result from rotation around single bonds. fiveable.me The conformer with the lowest potential energy is known as the global minimum energy conformation (GMEC) and represents the most stable arrangement of the molecule. stackexchange.com Other stable conformers exist at local energy minima on the potential energy surface. stackexchange.com

Computational methods are essential for exploring the vast conformational space of a molecule to identify these stable structures. wavefun.comnih.gov Techniques like molecular dynamics simulations allow for the characterization of metastable conformational states and the transitions between them. nih.govbohrium.com The relative stability of different conformers is determined by factors such as steric strain, which occurs when atoms are forced closer together than their atomic radii allow. libretexts.orglibretexts.org For example, in butane, the anti conformation, where the methyl groups are 180° apart, is the global minimum, while the gauche conformation, with a 60° separation, is a local minimum that is 3.8 kJ/mol higher in energy due to steric strain. libretexts.org

For camphor (B46023) derivatives, identifying the global minimum conformer is a crucial first step in studying their interactions with surfaces. beilstein-journals.org For instance, a 3D search of methyl group rotations can be performed to identify the global minimum camphor conformer before modeling its adsorption on a surface. beilstein-journals.org

Exploring the high-dimensional potential energy surface of a molecule to find stable conformers is a computationally intensive task. aalto.fi Various computational methods have been developed to enhance the efficiency of this search.

One such advanced method is the Bayesian Optimization Structure Search (BOSS) . aalto.fi BOSS is a machine learning-driven approach that intelligently samples the potential energy surface to locate stable structures with a reduced number of computationally expensive energy calculations. beilstein-journals.orgaalto.fi This method has been successfully applied to identify the stable adsorbate structures of (1S)-camphor on a Cu(111) surface. aalto.fi The BOSS method can construct a complete potential energy surface from a relatively small number of energy points, making it highly efficient. beilstein-journals.org In the study of (1S)-camphor on Cu(111), BOSS was used to explore a 6D potential energy surface, considering three translational and three rotational coordinates of the molecule relative to the surface. beilstein-journals.org

Other computational techniques for exploring conformational space include:

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms over time, allowing the molecule to explore different conformations. wikipedia.org

Genetic Algorithms: These algorithms use principles of evolution to "evolve" a population of conformations towards lower energy states. wikipedia.org

Systematic Searches: These methods involve systematically rotating all rotatable bonds by a certain increment, although this can be computationally expensive for complex molecules. wavefun.com

The choice of computational method depends on the complexity of the molecule and the desired level of accuracy. For large and flexible molecules, methods like BOSS and other machine learning approaches are becoming increasingly important for efficiently navigating the vast conformational landscape. nih.govbohrium.com

Molecular Interactions and Adsorption Studies

The interaction of molecules with surfaces is a fundamental process in many scientific and technological fields. Computational modeling provides a powerful tool to investigate these interactions at the atomic level, offering insights into adsorption mechanisms and binding energies.

The adsorption of organic molecules on metal surfaces is a complex phenomenon involving a delicate balance of different types of interactions. nomad-laboratory.de Computational models, particularly those based on Density Functional Theory (DFT), are widely used to study these systems. aalto.fi

For the adsorption of camphor derivatives on a Cu(111) surface, DFT simulations combined with methods like the Bayesian Optimization Structure Search (BOSS) have proven effective in identifying stable adsorption structures. aalto.fi These models treat the system as two building blocks: the global minimum conformer of the camphor derivative and the Cu(111) surface slab. beilstein-journals.org

The adsorption energy, which quantifies the strength of the interaction between the molecule and the surface, can be calculated. For (1S)-camphor on Cu(111), the predicted minimum adsorption energy was found to be -0.847 eV at an adsorption height of 4.14 Å. beilstein-journals.org The energy curve exhibits a strong dispersive character, indicating the importance of van der Waals forces in the adsorption process. beilstein-journals.org

These computational models can also predict the changes in the internal geometry of the molecule upon adsorption. beilstein-journals.org

Computational studies can elucidate the specific sites on the surface where the molecule prefers to adsorb and the nature of the binding forces involved. Adsorption can occur through two primary mechanisms:

Chemisorption: This involves the formation of a chemical bond between the adsorbate and the surface. comsol.com It is a stronger interaction compared to physisorption.

Physisorption: This is a weaker interaction mediated by van der Waals forces, which are a type of dispersive interaction. comsol.com

In the case of (1S)-camphor on Cu(111), computational studies have identified multiple stable adsorption configurations. beilstein-journals.org The global minimum structure involves chemisorption where the camphor molecule binds to the surface via its oxygen atom. aalto.fi Other stable structures involve physisorption, where the molecule interacts with the surface through its hydrocarbon parts. aalto.fi

The interplay between chemical and dispersive interactions is crucial in determining the final adsorption geometry and stability. For many organic molecules on metal surfaces, certain functional groups may form covalent bonds with the surface, while the rest of the molecule interacts through weaker van der Waals forces. nomad-laboratory.de

The complexity of these interactions is further highlighted by studies on the adsorption of 4-methylbenzylidene camphor (4-MBC) on microplastic fibers. In this system, the adsorption is driven by a combination of chemisorption and hydrophobic interactions. nih.gov The potential interactions include π–π stacking, hydrophobic interactions, hydrogen bonding, dipole-dipole interactions, and van der Waals forces. nih.gov

The following table summarizes the key findings from computational studies on the adsorption of camphor derivatives:

| System | Computational Method | Key Findings |

| (1S)-camphor on Cu(111) | DFT with BOSS | - Identified multiple stable adsorbate structures. beilstein-journals.orgaalto.fi - Global minimum involves chemisorption via the oxygen atom. aalto.fi - Physisorption via hydrocarbon parts also observed. aalto.fi - Predicted minimum adsorption energy of -0.847 eV. beilstein-journals.org |

| 4-MBC on microplastic fibers | - | - Adsorption driven by chemisorption and hydrophobic interactions. nih.gov - Interactions include π–π stacking, hydrogen bonding, and van der Waals forces. nih.gov |

Quantum Chemical Studies on Reactivity and Electronic Structure

Computational chemistry provides powerful tools for investigating the intricate details of molecular behavior, offering insights that complement experimental studies. For (+)-Methyl camphorate, quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring its electronic structure and predicting its reactivity. These theoretical investigations allow for a molecular-level understanding of reaction mechanisms and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the mechanisms of chemical reactions. nih.govnih.govmdpi.com By calculating the electron density of a system, DFT can accurately determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This information is crucial for mapping out the potential energy surface of a reaction and identifying the most favorable pathway.

For a molecule like (+)-Methyl camphorate, which contains ester functionalities, a common reaction to investigate is hydrolysis. DFT calculations can model, for example, the acid-catalyzed hydrolysis mechanism. rsc.orgresearchgate.net The process involves optimizing the structure of the reactants ((+)-Methyl camphorate and a hydronium ion), the intermediates (such as a protonated carbonyl), the transition states for nucleophilic attack by water, and the final products (camphoric acid and methanol).

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | (+)-Methyl camphorate + H₃O⁺ | 0.0 |

| TS1 | Transition state for protonation | 8.5 |

| Intermediate 1 | Protonated (+)-Methyl camphorate | -5.2 |

| TS2 | Transition state for nucleophilic attack | 18.9 |

| Intermediate 2 | Tetrahedral intermediate | -10.7 |

| Products | Camphoric acid + Methanol (B129727) + H⁺ | -15.3 |

Prediction of Spectroscopic Signatures and Electronic Properties

Quantum chemical calculations are also highly effective in predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization. nih.govacs.org Furthermore, these methods provide deep insights into the electronic properties that govern a molecule's stability and reactivity. e3s-conferences.orgacs.orgresearchgate.net

Spectroscopic Signatures: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govacs.orgrsc.org In this process, the magnetic shielding tensors for each nucleus are calculated relative to a reference compound, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ). acs.org Comparing these predicted spectra with experimental data can confirm the structure of (+)-Methyl camphorate and help assign specific signals to each atom in the molecule.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (Ester 1) | - | 174.5 |

| C=O (Ester 2) | - | 173.8 |

| OCH₃ (Ester 1) | 3.68 | 51.9 |

| OCH₃ (Ester 2) | 3.65 | 51.7 |

| Bridgehead CH | 2.85 | 58.2 |

| Quaternary C | - | 45.1 |

| CH₂ (adjacent to C=O) | 2.40 / 1.95 | 35.4 |

| CH₃ (gem-dimethyl) | 1.22 | 20.1 |

| CH₃ (gem-dimethyl) | 0.95 | 19.5 |

Electronic Properties: The electronic character of (+)-Methyl camphorate can be described by several key parameters derived from DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. e3s-conferences.orgresearchgate.net The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Ionization Potential | 8.1 eV |

| Electron Affinity | 0.3 eV |

| Dipole Moment | 2.5 Debye |

Advanced Analytical Methodologies for the Characterization and Quantification of + Methyl Camphorate

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation, identification, and quantification of individual components from a mixture. For a compound like (+)-Methyl Camphorate, the choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.

HPLC is a versatile technique for separating compounds that are dissolved in a liquid solvent. It is particularly useful for compounds that are not easily volatilized. While direct HPLC analysis of camphor-related compounds is possible, their detection can be challenging due to the lack of a strong chromophore, often necessitating derivatization or the use of less common detectors like the Refractive Index (RI) detector ekb.eg.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used in pharmaceutical analysis nih.gov. It utilizes a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase, usually a mixture of water with an organic modifier like acetonitrile (B52724) or methanol (B129727) nih.govchromatographyonline.com. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

In the analysis of complex mixtures containing camphor (B46023) and its derivatives, RP-HPLC provides robust separation from other active ingredients and excipients. Method development often involves optimizing the mobile phase composition, pH, and column type to achieve adequate resolution. For instance, a method for separating camphor, methyl salicylate (B1505791), and menthol (B31143) used a C8 stationary phase with a mobile phase of acetonitrile and a buffered aqueous solution (water with triethylamine (B128534) adjusted to pH 5.0) ekb.eg. Another method for capsaicinoids and camphor employed a C18 column with an isocratic mobile phase of acetonitrile and water adjusted to pH 3.2 with acetic acid mdpi.com. The pH of the mobile phase is a critical parameter that can be adjusted to control the retention of ionizable analytes chromatographyonline.com.

Table 1: Examples of Reverse-Phase HPLC Conditions for Camphor-Related Compounds

| Parameter | Method 1 ekb.eg | Method 2 mdpi.com |

|---|---|---|

| Stationary Phase | C8 (Octylsilyl), 250 x 4.6 mm, 5 µm | C18, Dimensions not specified |

| Mobile Phase | Acetonitrile : (Water + 0.2% Triethylamine to pH 5.0 with acetic acid) (45:55 v/v) | Acetonitrile : Water (2:3 v/v), pH adjusted to 3.2 with glacial acetic acid |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Detection | Refractive Index (RI) at 25°C | Diode-Array Detector (DAD) at 281 nm |

| Column Temperature | 25°C | 25°C |

For compounds like (+)-Methyl Camphorate that lack a strong ultraviolet (UV) chromophore, achieving high sensitivity with standard UV detectors can be difficult. Chemical derivatization is a powerful strategy to overcome this limitation. The process involves reacting the analyte with a reagent to form a new compound (a derivative) that has significantly better detection characteristics.

A widely used derivatization reagent for carbonyl compounds (aldehydes and ketones) is 2,4-Dinitrophenylhydrazine (DNPH) nih.govijcpa.in. The ketone functional group within the camphor structure of (+)-Methyl Camphorate can react with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative nih.gov. This derivative incorporates the highly conjugated dinitrophenyl group, which exhibits strong absorbance in the UV-visible region (around 360 nm), thereby greatly enhancing detection sensitivity jpsbr.org.

This pre-column derivatization approach has been successfully applied to the analysis of a related compound, methyl camphor sulfonate. The methodology involves heating the sample with the DNPH reagent, followed by separation and quantification of the resulting hydrazone derivative using RP-HPLC jpsbr.org. It is important to note that the reaction between DNPH and a carbonyl compound can produce both E- and Z-stereoisomers, which may appear as separate peaks in the chromatogram nih.gov.

Table 2: HPLC Method for Methyl Camphor Sulfonate using DNPH Derivatization jpsbr.org

| Parameter | Condition |

|---|---|

| Derivatization Reagent | 2,4-Dinitrophenylhydrazine (2,4-DNPH) |

| Reaction Conditions | Heat at 70-80°C for 1 hour in a water bath |

| Stationary Phase | C18 (Phenomenex Synergi Hydro), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with A: 0.5% Perchloric acid in water and B: Acetonitrile:Methanol (75:25) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 360 nm |

Gas Chromatography is an ideal technique for the separation and analysis of volatile and thermally stable compounds, making it highly suitable for (+)-Methyl Camphorate and related terpenoids core.ac.uk. In GC, a sample is vaporized and injected into a column, where separation occurs as the analyte partitions between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase.

The Flame Ionization Detector (FID) is a common and robust detector for GC analysis of organic compounds researchgate.netfda.gov.tw. It offers high sensitivity and a wide linear range, making it well-suited for quantifying camphor and its derivatives in various preparations rroij.comnih.govoup.com. GC-FID methods have been developed for the simultaneous estimation of camphor, menthol, and methyl salicylate in pharmaceutical and cosmetic products fda.gov.twrroij.com.

Headspace Gas Chromatography (HS-GC) is a specialized sample introduction technique used for the analysis of volatile compounds in solid or liquid samples woodresearch.sk. The sample is placed in a sealed vial and heated, allowing the volatile analytes to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then injected into the GC system. This technique is advantageous as it avoids the injection of non-volatile matrix components, which can contaminate the GC system woodresearch.sk. HS-GC has been effectively used to analyze the release of volatile camphor from wood and to quantify volatile compounds, including camphor, in complex topical formulations woodresearch.sknih.gov.

Table 3: Examples of GC Conditions for Camphor Analysis

| Parameter | GC-FID Method rroij.com | Headspace GC-FID Method woodresearch.sk |

|---|---|---|

| Technique | Direct Liquid Injection | Headspace Injection |

| Column | DB-23 (60 m × 250 µm × 0.25 µm) | Not specified |

| Carrier Gas | Nitrogen at 2.5 mL/min | Not specified |

| Injector Temperature | 250°C | 220°C |

| Detector Temperature | 280°C (FID) | 250°C (FID) |

| Oven Program | 125°C for 5 min, then ramp to 150°C at 3°C/min, then ramp to 200°C at 10°C/min | Isothermal at 60°C for 6 min, then ramp to 150°C, then return to 60°C |

The heart of the GC system is the column, where the separation takes place. The choice of the stationary phase is critical for achieving resolution between structurally similar analytes. For camphor and related compounds, capillary columns with various stationary phases are employed.

The selection of the column depends on the polarity of the analytes. Columns like the DB-624 or wax-type columns (e.g., Simplicity-WAX, Supelcowax) are commonly used core.ac.ukfda.gov.twnih.gov. The DB-624 has a mid-polarity cyano-propyl-phenyl-dimethylpolysiloxane phase, making it suitable for a wide range of compounds. Wax columns are more polar and are effective for separating compounds with functional groups capable of hydrogen bonding. The physical dimensions of the column (length, internal diameter, and film thickness) also play a crucial role in separation efficiency. Longer columns generally provide better resolution but result in longer analysis times core.ac.ukoup.com.

Optimization of the separation is achieved by adjusting the oven temperature program. A typical program starts at a lower temperature to separate highly volatile compounds and then gradually increases (ramps) the temperature to elute less volatile components in a reasonable time core.ac.ukresearchgate.netnih.gov. The carrier gas flow rate is another parameter that is optimized to ensure efficient separation.

Gas Chromatography (GC) for Volatile Analytes

Advanced Spectroscopic and Spectrometric Characterization

The unambiguous characterization of (+)-Methyl camphorate requires the application of sophisticated analytical techniques capable of providing detailed structural and stereochemical information. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools for this purpose, offering insights into the molecule's elemental composition, fragmentation behavior, and three-dimensional arrangement.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis (e.g., Methyl Eliminations)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of (+)-Methyl camphorate and for elucidating its structure through the analysis of fragmentation patterns. miamioh.edu When subjected to ionization, typically electrospray ionization (ESI), the molecule forms a protonated molecular ion [M+H]⁺. The high resolving power of HRMS allows for the determination of the ion's exact mass, which can be used to confirm its molecular formula.

Subsequent fragmentation of the molecular ion within the mass spectrometer, often through collision-induced dissociation, yields a series of product ions. The fragmentation pathways are characteristic of the molecule's structure. nih.gov For an ester like (+)-Methyl camphorate, common fragmentation events include the loss of small neutral molecules. libretexts.org A key fragmentation pathway involves the loss of the methoxy (B1213986) group (•OCH₃) or the elimination of methanol (CH₃OH). Another significant fragmentation is the cleavage of the ester bond, leading to the loss of the entire methoxycarbonyl group (•COOCH₃).

A notable process in the fragmentation of methyl esters is methyl elimination, where a methyl radical (•CH₃) is lost. Analyzing the precise masses of these fragments allows for the confirmation of the different parts of the molecular structure and provides a high degree of confidence in the compound's identification. nih.gov

Table 1: Predicted HRMS Fragmentation Data for (+)-Methyl Camphorate (C₁₂H₂₀O₄)

| Fragment Ion Description | Neutral Loss | Predicted m/z of Fragment |

|---|---|---|

| Protonated Molecular Ion [M+H]⁺ | - | 229.1434 |

| Loss of Methyl Radical | •CH₃ | 214.1200 |

| Loss of Methanol | CH₃OH | 197.1172 |

| Loss of Methoxy Radical | •OCH₃ | 198.1223 |

Note: The m/z values are calculated based on the monoisotopic masses of the elements and represent the expected exact mass for the protonated fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of organic molecules like (+)-Methyl camphorate. jaypeedigital.com One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. indianastate.edu

¹H NMR: The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (relative number of protons). This information helps to identify the different functional groups and their connectivity.

¹³C NMR: The ¹³C NMR spectrum shows the number of unique carbon atoms. The chemical shifts of the carbon signals indicate their nature (e.g., carbonyl, quaternary, CH, CH₂, CH₃). rsc.org

For the unambiguous assignment of all signals and the definitive elucidation of the molecule's stereochemistry, two-dimensional (2D) NMR experiments are employed. jaypeedigital.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish proton connectivity within spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. encyclopedia.pub

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two or three bonds), which is crucial for connecting different spin systems and identifying quaternary carbons. core.ac.uk

By piecing together the information from these experiments, the complete bonding framework and the relative spatial orientation of the atoms in (+)-Methyl camphorate can be determined, confirming its specific stereoisomeric form. google.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for (+)-Methyl Camphorate

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity |

|---|---|---|---|

| C=O (ester) | ~174.0 | - | - |

| C=O (ester) | ~173.5 | - | - |

| Quaternary C | ~58.0 | - | - |

| Quaternary C | ~52.0 | - | - |

| O-CH₃ | ~51.5 | ~3.67 | s |

| O-CH₃ | ~51.4 | ~3.65 | s |

| CH | ~45.0 | ~2.50 | m |

| CH₂ | ~30.0 | ~1.90, ~2.10 | m |

| CH₂ | ~28.0 | ~1.80, ~2.00 | m |

| CH₃ | ~20.0 | ~1.10 | s |

| CH₃ | ~19.0 | ~0.95 | s |

Note: These are representative chemical shift values based on camphor derivatives and may vary slightly depending on the solvent and experimental conditions. researchgate.netmdpi.com

Method Validation and Quality Assurance in Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. emerypharma.comresearchgate.net It is a critical component of quality assurance in any laboratory and ensures the reliability, consistency, and accuracy of analytical data. ijcrt.org For the quantification of (+)-Methyl camphorate, validation studies would assess a range of performance characteristics as defined by guidelines from bodies such as the International Council for Harmonisation (ICH). metrology-journal.org

Selectivity and Specificity Assessment

Selectivity and specificity are related terms that describe an analytical method's ability to measure the analyte of interest accurately and without interference. wisdomlib.org

Specificity is the ability of the method to produce a response only for a single, target analyte. loesungsfabrik.de It is the ultimate form of selectivity. echemi.com

Selectivity refers to the method's ability to differentiate and quantify the analyte in the presence of other components in the sample, such as impurities, degradation products, or matrix components. scioninstruments.comresearchgate.net

To assess the selectivity of a method for (+)-Methyl camphorate, analysts would challenge the procedure with potentially interfering substances. This typically involves analyzing blank matrix samples (samples without the analyte) and spiked samples containing the analyte along with known impurities or related compounds. The absence of interfering peaks at the retention time of (+)-Methyl camphorate in the blank and the ability to resolve it from other components in the spiked sample would demonstrate the method's selectivity. elementlabsolutions.com

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

These parameters define the quantitative range and sensitivity of the analytical method.

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net It is typically evaluated by analyzing a series of standards of known concentrations (e.g., at least five) and performing a linear regression analysis of the response versus concentration. The correlation coefficient (r) or coefficient of determination (R²) is used to assess the quality of the linear fit, with values close to 1.000 indicating excellent linearity. researchgate.net

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. loesungsfabrik.dereddit.com It indicates the presence or absence of the substance. difference.wiki

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.govresearchgate.net It is the minimum concentration at which reliable quantitative results can be obtained. bitesizebio.com

LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve, using the following formulas: sepscience.com LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression line (or the standard deviation of the blank response) and S is the slope of the calibration curve.

Table 3: Example Linearity and Sensitivity Data for an Analytical Method

| Parameter | Acceptance Criteria | Example Result |

|---|---|---|

| Linearity Range | - | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.999 | 0.9995 |

| Limit of Detection (LOD) | Report Value | 0.25 µg/mL |

Accuracy, Precision, and Robustness Evaluation

These parameters establish the reliability and consistency of the analytical method. nih.gov

Accuracy: Accuracy expresses the closeness of agreement between the value found and an accepted reference value. fiveable.mespectroscopyonline.com It is often determined by performing recovery studies, where a known amount of (+)-Methyl camphorate is added to a blank matrix (spiking). The sample is then analyzed, and the percentage of the analyte recovered is calculated. Accuracy is typically assessed at multiple concentration levels across the linear range. youtube.com

Precision: Precision is the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. libretexts.orgscioninstruments.com It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time (e.g., same analyst, same instrument, same day).

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, or different equipment). wjarr.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. sustainability-directory.com It provides an indication of the method's reliability during normal usage. elementlabsolutions.com To test robustness, parameters such as mobile phase composition, pH, column temperature, or flow rate might be slightly varied. The stability of the analytical results (e.g., peak area, retention time) is then evaluated to determine if the method is robust enough for routine use. youtube.com

Table 4: Summary of Accuracy, Precision, and Robustness Validation Parameters

| Parameter | Level of Assessment | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | 3 concentrations (low, mid, high), n=3 | 98.0% - 102.0% Recovery |

| Precision | Repeatability (n=6) | RSD ≤ 2.0% |

| Intermediate Precision (different day/analyst) | RSD ≤ 2.0% | |

| Robustness | Mobile Phase Composition (e.g., ±2%) | System suitability parameters met |

| Column Temperature (e.g., ±5 °C) | System suitability parameters met |

Environmental Fate and Degradation Mechanisms of Camphor Derivatives

Photochemical and Chemical Degradation Pathways

The degradation of camphor (B46023) derivatives in the environment is often initiated by photochemical processes, where sunlight provides the energy to break down the chemical structure. These reactions can be complex, involving oxidation and the formation of various byproducts.

UV radiation is a primary driver for the degradation of many organic compounds in aquatic environments. For camphor derivatives like 4-methylbenzylidene camphor (4-MBC), a widely used UV filter, studies have shown that UV light, particularly in combination with oxidizing agents, can lead to its degradation. For instance, the combination of UV and persulfate (UV/persulfate) has been shown to significantly remove 4-MBC from water nih.gov. This process follows pseudo-first-order kinetics, indicating that the rate of degradation is proportional to the concentration of the camphor derivative nih.gov. Another effective method is the photo-Fenton process, which utilizes UV light, hydrogen peroxide, and an iron catalyst to generate highly reactive hydroxyl radicals that can break down the 4-MBC molecule. In one study, the photo-Fenton process achieved a 96.71% degradation rate for 4-MBC matec-conferences.orgresearchgate.net. Simple UV irradiation can also reduce the concentration of 4-MBC, though it may primarily lead to the formation of isomers rather than complete degradation matec-conferences.orgresearchgate.net.

The efficiency of these UV-activated oxidation processes is influenced by factors such as the pH of the water and the presence of other substances. For example, the degradation rate of 4-MBC using UV/persulfate was found to be similar at pH 5 and pH 7, but it significantly decreased at pH 9 nih.gov.

Table 1: Degradation Efficiency of 4-Methylbenzylidene Camphor (4-MBC) by Different UV-Activated Oxidation Processes

| Degradation Process | Degradation Rate (%) | Reference |

|---|---|---|

| Photo-Fenton | 96.71 | matec-conferences.orgresearchgate.net |

| UV Light Irradiation | 85.4 (isomerization) | matec-conferences.orgresearchgate.net |

| Fenton Process | 66.01 | matec-conferences.orgresearchgate.net |

| UV/Persulfate | Significant removal | nih.gov |

The degradation of camphor derivatives often proceeds through specific chemical transformations, such as hydroxylation and demethylation. During the UV/persulfate degradation of 4-MBC, two primary types of byproducts have been identified: a hydroxylated product and a demethylated product nih.gov.

Hydroxylation involves the addition of a hydroxyl (-OH) group to the molecule. In the case of 4-MBC degradation, this results in a byproduct with a mass-to-charge ratio (m/z) of 271 nih.gov. Demethylation, on the other hand, is the removal of a methyl (-CH3) group, leading to a byproduct with an m/z of 243 nih.gov. The formation of these byproducts indicates that the degradation process involves the breakdown of both the camphor and the methylbenzylidene moieties of the molecule.

In biological systems, cytochrome P-450 enzymes are known to catalyze hydroxylation reactions of camphor compounds. For example, the enzyme P-450-CAM from Pseudomonas putida hydroxylates camphor to 5-exo-hydroxy camphor nih.gov. While this is a biological process, it demonstrates the susceptibility of the camphor structure to hydroxylation.

The degradation of camphor derivatives through UV-activated oxidation is mediated by highly reactive radical species. Radical scavenging studies are crucial for identifying the primary radicals responsible for the degradation process. In the UV/persulfate degradation of 4-MBC, sulfate (B86663) radicals (SO₄⁻•) were identified as the dominant species driving the reaction nih.gov. The second-order rate constant for the reaction between the sulfate radical and 4-MBC was determined to be (2.82 ± 0.05) × 10⁹ M⁻¹ s⁻¹, indicating a very fast reaction nih.gov.

Understanding the role of different radicals is important because the efficiency of the degradation process can be affected by the presence of substances that scavenge these radicals. For example, the degradation of 4-MBC was found to be significantly lower in swimming pool water compared to deionized water, likely due to the presence of radical-scavenging substances in the pool water nih.gov. Phenolic compounds, in general, are known for their radical scavenging activities, which can influence the environmental fate of other compounds nih.govnih.govresearchgate.net.

Interactions with Environmental Compartments

Once released into the environment, camphor derivatives can interact with various components of aquatic and terrestrial systems. These interactions can influence their transport, bioavailability, and ultimate fate.

A significant concern for hydrophobic organic compounds like many camphor derivatives is their tendency to adsorb onto microplastics in the environment. Microplastics, which are ubiquitous in aquatic systems, can act as vectors, transporting these pollutants over long distances.

Studies on 4-MBC have shown that it readily adsorbs to microplastic fibers (MPFs) derived from textiles mdpi.com. The adsorption capacity depends on the type of microplastic, with heterogeneous blends of synthetic and natural fibers showing higher adsorption capacities than uniform polyester (B1180765) fibers mdpi.com. The adsorption process is influenced by the properties of the water matrix, with higher adsorption efficiency observed in municipal wastewater compared to surface water or laundry effluent mdpi.com. This is likely due to the higher concentration of organic matter and electrolytes in wastewater, which can enhance the partitioning of hydrophobic compounds onto the microplastic surface.

The adsorption kinetics of 4-MBC onto microplastics often follow a pseudo-second-order model, and the interaction is thought to involve specific binding mechanisms such as π–π stacking and hydrogen bonding mdpi.com. The aging of microplastics in the environment can also affect their adsorption capacity. Aged polyethylene (B3416737) terephthalate (B1205515) (PET) microplastics, for instance, have been found to have an enhanced sorption capacity for 4-MBC due to an increase in oxygen-containing functional groups on their surface nih.gov.

Table 2: Adsorption Capacities of 4-Methylbenzylidene Camphor (4-MBC) on Different Microplastic Fibers (MPFs)

| Microplastic Fiber Type | Adsorption Capacity (qₑ, µg/g) | Reference |

|---|---|---|

| MPF A (heterogeneous blend) | 85.4–90.1 | mdpi.com |

| MPF B (uniform polyester) | 58.8–66.8 | mdpi.com |

Environmental risk assessment (ERA) for UV filters, including camphor derivatives, is a critical process for understanding their potential impact on ecosystems. The ERA process for pharmaceuticals and personal care products typically involves a tiered approach that considers the predicted environmental concentration (PEC) and the predicted no-effect concentration (PNEC) labcorp.com.

For UV filters, the widespread use in cosmetics and other products leads to their continuous release into the aquatic environment labcorp.com. The environmental risk assessment for these compounds considers their potential for persistence, bioaccumulation, and toxicity (PBT). Some camphor derivatives used as UV filters have been identified as having potential endocrine-disrupting effects, which is a key consideration in their risk assessment mdpi.com.

The risk assessment process involves evaluating the compound's fate and effects in different environmental compartments, including water, sediment, and soil. It may include studies on bioaccumulation in fish and effects on sediment-dwelling organisms and terrestrial life labcorp.com. Due to the complexities of these assessments, expert involvement is crucial at every stage labcorp.com. While a specific ERA for (+)-Methyl camphorate is not available, the methodologies applied to other camphor-based UV filters provide a framework for how its environmental risk would be evaluated.

Applications in Specialized Chemical Synthesis and Advanced Materials Science

Chiral Auxiliary Functionality in Asymmetric Organic Synthesis

The inherent chirality of camphor (B46023) has made its derivatives highly valuable as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction, after which it is removed. core.ac.uk The rigid structure of the camphor skeleton provides a well-defined steric environment, enabling high levels of stereocontrol in various chemical transformations.

Camphor-derived chiral auxiliaries, such as oxazolidinones and oxazinones, have proven to be highly effective in controlling the stereochemistry of aldol (B89426) reactions. documentsdelivered.comsemanticscholar.orgdocumentsdelivered.com In these reactions, an enolate (or its equivalent) reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, a common structural motif in many natural products. When a chiral auxiliary is attached to the enolate-forming substrate, it directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

For instance, camphor-based oxazolidinones have been shown to be superior chiral auxiliaries in aldol condensations, providing high levels of stereoselectivity. documentsdelivered.comsemanticscholar.org Similarly, asymmetric aldol reactions employing camphor-derived chiral oxazinone auxiliaries have demonstrated excellent stereocontrol. documentsdelivered.com These auxiliaries influence the formation of either lithium or titanium (IV) enolates, guiding the reaction to produce the desired stereoisomer with high diastereomeric excess. The effectiveness of these auxiliaries stems from the rigid camphor backbone, which creates a predictable and sterically hindered environment, forcing the reaction to proceed through a specific transition state.

Table 1: Performance of Camphor-Derived Auxiliaries in Aldol Reactions

| Auxiliary Type | Reaction Type | Key Feature | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Camphor-based Oxazolidinone | Aldol Condensation | Rigid chiral scaffold | High stereoselectivity | documentsdelivered.comsemanticscholar.org |

| Camphor-derived Oxazinone | Asymmetric Aldol Reaction | Effective with Li and Ti(IV) enolates | Highly stereoselective | documentsdelivered.com |

The "chiral pool" strategy, which utilizes readily available enantiopure natural products as starting materials, is a powerful approach in the total synthesis of complex molecules. Camphor and its derivatives are prominent members of this chiral pool. core.ac.ukescholarship.org Their rigid, pre-defined stereochemistry makes them ideal starting points for the enantiospecific synthesis of intricate natural products like terpenoids and steroids. rsc.orgnih.gov

Researchers have developed strategies that use functionalized camphor derivatives as precursors to construct the complex carbocyclic frameworks of these target molecules. For example, a ring cleavage of 9,10-dibromocamphor has been employed to construct an optically active hydrindenone derivative, which serves as a potential intermediate in steroid synthesis. rsc.org Another approach involves a "functionalized camphor" strategy, where the bicyclo[2.2.1] bornane skeleton of camphor is retained and elaborated upon to synthesize longiborneol (B1213909) sesquiterpenoids. escholarship.orgnih.gov This method leverages the existing topological complexity of the camphor starting material to achieve a more efficient synthesis compared to building the complex ring system from simpler precursors. escholarship.orgnih.gov

Integration into Polymeric Systems and Composite Materials

The unique chemical structure of camphor derivatives has also been exploited in materials science, particularly in the development of advanced polymers and composites. Their integration can impart specific properties, such as improved mechanical strength, thermal stability, or even biological activity, to the final material.

Camphor derivatives have been successfully incorporated into polymer matrices, such as Poly(methyl methacrylate) (PMMA), to create composite materials with enhanced properties. researchgate.netarpnjournals.org For example, camphor oil/PMMA composites have been prepared using miniemulsion polymerization. researchgate.net In these composites, the PMMA matrix encapsulates the camphor oil, effectively reducing its release rate and providing sustained antibacterial and mosquito-repellent performance to fabrics coated with the material. researchgate.net The thermal stability and physical-mechanical properties of such composites are key areas of investigation. nih.govmdpi.com The addition of fillers, even natural powders, to a PMMA matrix has been shown to improve mechanical properties like flexural strength and modulus. arpnjournals.org

Table 2: Properties of Camphor/PMMA Composites

| Composite System | Preparation Method | Key Property Enhancement | Application | Reference |

|---|---|---|---|---|

| Camphor oil/PMMA | Miniemulsion Polymerization | Sustained release, antibacterial activity | Coated textiles | researchgate.net |

| Camphor/Polypropylene | Dissolution/Evaporation | Microporous, superhydrophobic foam | Absorbent materials | icm.edu.plnih.gov |

| PMMA reinforced with natural powders | Hand Lay-up | Improved flexural strength and modulus | Dental and medical applications | arpnjournals.org |

Surface modification is a critical process for tailoring the properties of materials for specific applications. mdpi.comnih.gov Camphor derivatives can be used to functionalize surfaces, altering their chemical and physical characteristics. For instance, camphor-containing diamond-like carbon (DLC) films have been developed to prevent the fouling of polyurethane substrates by Candida albicans yeasts. researchgate.net This surface modification is particularly relevant for medical devices like catheters, where biofilm formation is a significant problem. The incorporation of camphor into the surface coating provides antimicrobial properties, inhibiting the growth of biofilms. researchgate.net This approach highlights the potential of using natural product derivatives to create advanced, functionalized surfaces for biomedical applications.

Innovative Chemical Transformations for Structural Diversification

The rich chemistry of the camphor skeleton allows for a wide range of chemical transformations, enabling the synthesis of a diverse array of structurally complex molecules. mdpi.commsu.ru Recent advancements in synthetic methodologies, particularly in C-H functionalization, have provided new avenues for derivatizing the camphor framework in a selective and predictable manner. nih.govresearchgate.net

Historically, the functionalization of camphor often relied on rearrangements of its bornane skeleton. nih.govresearchgate.net However, modern methods allow for direct C-H functionalization, opening up new strategic possibilities for creating novel derivatives. nih.govresearchgate.net These transformations can introduce new functional groups at various positions on the camphor scaffold, which can then be used as handles for further synthetic manipulations. For example, camphor has been used as a starting material for the synthesis of novel heterocyclic compounds, such as pyrazoles, through a multi-step sequence involving alkylation and cyclization reactions. mdpi.com Such innovative transformations expand the utility of camphor as a chiral building block, providing access to new chemical entities with potential applications in catalysis and medicinal chemistry. researchgate.netchim.it

C-H Bond Functionalization for Methyl Group Integration or Elimination

The functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a powerful strategy in modern organic synthesis, enabling the direct conversion of simple hydrocarbons into more complex molecules. In the context of terpenoids like derivatives of (+)-camphor, which is closely related to (+)-methyl camphorate, this approach allows for the selective modification of methyl groups, which are typically unreactive. acs.orgnih.govnih.gov

Recent research has demonstrated a two-step process to functionalize the methyl groups of terpenoids. This process begins with a C-H silylation reaction, which selectively targets a methyl group, followed by an oxidation step. This sequence converts the methyl group into a hydroxymethyl group. acs.orgnih.gov This newly installed hydroxyl functional group acts as a "toehold," enabling subsequent transformations that can lead to either the elimination of the original methyl group or its integration into the molecule's carbon skeleton. acs.orgnih.govnih.gov

Methyl Group Elimination:

The elimination of a methyl group from a terpenoid scaffold can significantly alter its biological and physical properties. nih.gov Following the initial C-H functionalization to a hydroxymethyl group, further oxidation can yield a carboxylic acid. This carboxylic acid can then undergo photocatalytic decarboxyolefination, which results in the formal elimination of methane (B114726) and the formation of a terminal olefin. nih.gov This process not only removes the methyl group but also introduces a new reactive handle (the double bond) for further synthetic modifications. acs.orgnih.gov Another pathway for methyl group removal involves a formal substitution of the methyl group with a hydrogen atom through processes like photochemical hydrodecarboxylation. acs.orgnih.govnih.gov

Methyl Group Integration:

Alternatively, the functionalized methyl group can be integrated into the terpenoid's core structure to create more complex, polycyclic systems. This is achieved through reactions that facilitate the cleavage of a carbon-carbon (C-C) bond near the newly introduced hydroxymethyl group, followed by the formation of a new bond that incorporates the original methyl carbon into a ring structure. acs.orgnih.govnih.gov

The following table summarizes the key transformations involved in the C-H bond functionalization of camphor-like terpenoids for methyl group modification.

| Transformation | Initial Step | Key Intermediate | Final Product Feature | Significance |

| Elimination | C-H Silylation and Oxidation | Carboxylic Acid | Terminal Olefin | Removal of a methyl group and introduction of a new reactive site. acs.orgnih.govnih.gov |

| Integration | C-H Silylation and Oxidation | Hydroxymethyl Group | Expanded Ring System | Creation of novel and complex molecular architectures. acs.orgnih.govnih.gov |

Design of Novel Terpenoid Structures with Expanded Rings

The synthesis of medium-sized and expanded ring systems is a significant challenge in organic chemistry due to unfavorable thermodynamic and kinetic factors. However, such structures are of great interest as they can exhibit unique biological activities and conformational properties. The rigid framework of (+)-methyl camphorate and related camphor derivatives provides an excellent starting point for the construction of these complex architectures. rsc.org

A powerful strategy for creating expanded ring terpenoids from camphor-like structures involves a Dowd-Beckwith-type ring expansion. nih.gov This rearrangement is initiated by the C-H functionalization of a methyl group, as described in the previous section. The resulting hydroxymethyl group can be converted into a reactive radical precursor. This radical can then trigger the cleavage of a proximal C-C bond within the bicyclic system, and the subsequent rearrangement leads to the formation of a larger ring that incorporates the carbon atom of the original methyl group. nih.gov

This methodology allows for the synthesis of terpenoid derivatives with unusual and synthetically challenging expanded rings. acs.orgnih.govnih.gov The ability to systematically modify the core structure of readily available natural products like camphor derivatives opens up new possibilities for generating diverse molecular scaffolds for applications in drug discovery and materials science. rsc.org

The table below outlines the general approach to designing novel terpenoid structures with expanded rings from camphor derivatives.

| Step | Process | Description | Outcome |

| 1 | C-H Functionalization | Selective silylation and oxidation of a methyl group. | Installation of a reactive hydroxymethyl "handle". acs.orgnih.gov |

| 2 | Radical Formation | Conversion of the hydroxymethyl group into a radical precursor. | Generation of a key reactive intermediate. |

| 3 | Ring Expansion | Dowd-Beckwith-type rearrangement involving C-C bond cleavage and formation of a new, larger ring. | A novel terpenoid structure with an expanded ring. nih.gov |

Q & A

Q. What advanced statistical methods are suitable for interpreting nonlinear relationships in (+)-methyl camphorate’s structure-activity data?

- Methodological Answer : Apply machine learning (e.g., random forests) to datasets with >50 variables. Use SHAP values to identify key descriptors (e.g., logP, polar surface area). Cross-validate models via k-fold partitioning (k=5) and report R² >0.7 .

Data Presentation and Reproducibility Guidelines

- Tables : Include comparative thermal data (Tg, Tm, Td) for camphorate copolymers vs. controls .

- Figures : Enantioselective chromatograms with annotated peaks and resolution metrics .

- Supplementary Materials : NMR spectra (with integration values), crystallographic data, and raw statistical outputs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.